BENGHE Foundational & Exploratory

Check Availability & Pricing

Technical Compendium: Spectroscopic
Characterization of 2-Amino-4'-
bromobenzophenone

Author: BenchChem Technical Support Team. Date: May 2026

Compound of Interest

Compound Name: 2-Amino-4'-bromobenzophenone
CAS No.: 1140-17-6
Cat. No.: B075025
Get Quote
& J

Executive Summary & Structural Logic

2-Amino-4'-bromobenzophenone is a diaryl ketone featuring an electron-rich anthranilic ring
(Ring A) and an electron-deficient bromophenyl ring (Ring B). Its spectroscopic signature is
defined by two dominant electronic effects:

 Intramolecular Hydrogen Bonding: The amino group at position 2 forms a strong hydrogen
bond with the carbonyl oxygen. This locks the conformation and significantly alters the IR
carbonyl stretch and proton NMR shifts.

« Conjugation: The carbonyl group acts as a pi-acceptor, deshielding ortho-protons on both
rings.

Chemical Identity:

e IUPAC Name: (2-Aminophenyl)(4-bromophenyl)methanone
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Molecular Formula: C13H10BrNO

Molecular Weight: 276.13 g/mol [1][2]

Appearance: Yellow crystalline solid (Color arises from n - 11* transitions enhanced by
auxochromic -NH3).

Melting Point: 107-111 °C.

Mass Spectrometry (MS): The Isotopic Fingerprint

The mass spectrum of this compound is the primary tool for rapid identification due to the
distinct isotopic signature of bromine.

Isotopic Pattern Analysis

Bromine exists as two stable isotopes:
(50.69%) and
(49.31%).

» Diagnostic Feature: The Molecular lon (M+) appears as a twin peak with a near 1:1 intensity
ratio at m/z 275 and m/z 277.

» Validation: Any deviation from this 1:1 ratio in the M* cluster suggests contamination (e.g.,
with the non-brominated analog or dibromo-impurity).

Fragmentation Pathways

The fragmentation is driven by

-cleavage adjacent to the carbonyl group.
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m/z (approx) Fragment Identity Mechanism

Molecular lon (Base Peak

275/ 277 [M]*
often near 50-80%)
Loss of the amino-phenyl
196 / 198 [M - CeHsNH]* _
radical (rare)
Bromobenzoyl cation.
183/185 [Br-CeHa-COJ* -cleavage of Ring A. Retains
Br isotope pattern.
Bromophenyl cation (Loss of
155/ 157 [Br-CeHa]*
CO from 183/185).
Aminobenzoyl cation.
120 [H2N-CsHa-COJ* -cleavage of Ring B. No Br
pattern.
92 [H2N-CesHa]* Aminophenyl cation.

MS Fragmentation Workflow (DOT Visualization)

Molecular lon [M]+
m/z 275/ 277 (1:1)

a-cleavage (Loss of Ring A) \a-cleavage (Loss of Ring B)

Bromobenzoyl Cation Aminobenzoyl Cation
[Br-Ph-CQOJ+ [H2N-Ph-CO]+
m/z 183/ 185 m/z 120

Bromophenyl Cation Aminophenyl Cation
[Br-Ph]+ [H2N-Ph]+
m/z 155 / 157 m/z 92

Figure 1: Primary Mass Spectrometry Fragmentation Pathways

Click to download full resolution via product page
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Caption: Primary fragmentation pathways showing the divergence into brominated and non-
brominated distinct ions.

Vibrational Spectroscopy (FT-IR)

The infrared spectrum provides proof of the functional group environment, specifically the
intramolecular hydrogen bond.

Key Absorption Bands

Frequency (cm™?) Assignment Structural Insight

Primary amine doublet
3440, 3330 (asymmetric/symmetric
stretch).

Diagnostic Peak. Lowered

from typical 1650+ cm~* due to

1625 — 1635 intramolecular H-bonding
(C=0
H-N).
1580 — 1600 Aromatic skeletal vibrations.
~1250 Aryl C-N stretch.
Aryl bromide stretch (often
~1070
weak/obscured).
Out-of-plane bending. 750
750, 820

(ortho-sub), 820 (para-sub).

Scientist's Note: If the carbonyl peak appears >1650 cm~1, suspect that the amine has been
protonated (salt form) or acetylated, breaking the intramolecular hydrogen bond.

Nuclear Magnetic Resonance (NMR)

NMR is the definitive method for confirming the substitution pattern. The molecule consists of
two distinct aromatic systems:
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e Ring A (Amino-substituted): 1,2-disubstituted (ABCD pattern).

e Ring B (Bromo-substituted): 1,4-disubstituted (AA'BB' pattern).

‘H NMR Data (400 MHz, CDCls)

. o ] ] Coupling (J
Shift (6 ppm) Multiplicity Integration Assignment Hz)
z
H-2', H-6' (Ring J=8.5(0Ortho to
7.60 —7.65 Doublet (d) 2H
B) C=0)
H-3', H-5' (Ring J=8.5(0Ortho to
7.55-7.58 Doublet (d) 2H
B) Br)
) J=8.0 (Ortho to
7.45 Doublet (d) 1H H-6 (Ring A)
C=0)
] ] J=7.5 (Metato
7.25-7.30 Triplet (t) 1H H-4 (Ring A)
NH2)
) J=8.0 (Ortho to
6.70 —6.75 Doublet (d) 1H H-3 (Ring A)
NH2)
) ) J=7.5 (Parato
6.55 - 6.60 Triplet () 1H H-5 (Ring A)
NH2)
Exchangeable w/
6.0-6.5 Broad (br s) 2H -NH:z

D20

Interpretation Logic:

e Ring B (AA'BB'): The protons ortho to the carbonyl (H-2'/6") are deshielded by the magnetic
anisotropy of the C=0 bond. The protons ortho to Bromine (H-3'/5") are slightly less
deshielded.

» Ring A (Shielding): The amino group is a strong electron donor (resonance). This significantly
shields the ortho (H-3) and para (H-5) protons, moving them upfield to the 6.5-6.8 ppm
range.
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3C NMR Data (100 MHz, CDCls)

Shift (6 ppm) Assignment Environment
1975 C=0 Diaryl ketone carbonyl.
] Ipso to Amine (Deshielded by
150.8 C-2 (Ring A)
N).
139.0 C-1' (Ring B) Ipso to Carbonyl.
134.5 C-4 (Ring A) Para to Carbonyl.
132.0 C-6 (Ring A) Ortho to Carbonyl.
1315 C-2', 6' (Ring B) Ortho to Carbonyl.
131.2 C-3', 5' (Ring B) Ortho to Bromine.
) Ipso to Bromine (Heavy atom
127.0 C-4' (Ring B)
effect).
118.0 C-1 (Ring A) Ipso to Carbonyl.
117.0 C-3 (Ring A) Ortho to Amine (Shielded).
1155 C-5 (Ring A) Para to Amine (Shielded).

Experimental Protocols
Sample Preparation for NMR

To ensure the resolution of the amine protons and the AA'BB’ splitting:

o Solvent: Use CDCIs (Chloroform-d) neutralized with silver foil or basic alumina if the solution
is acidic (acid traces broaden the NH2 peak).

e Concentration: Dissolve ~10-15 mg of sample in 0.6 mL solvent.

e D20 Shake (Validation): Acquire the standard proton spectrum. Then, add 1 drop of D20,
shake vigorously, and re-acquire. The broad peak at ~6.0 ppm should disappear, confirming
it is the -NH2z group.
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Synthesis & Context Diagram

Understanding the synthetic origin helps in identifying impurities (e.g., unreacted nitrile).

o-Aminobenzonitrile |  Grignard Addn Acid Hydrolysis Cyclization w/

2-Amino-4*-bromobenzophenone | I EIN (818 IX e [MINA Bromazepam

(Target) (Benzodiazepine)

Imine Intermediate
(Unstable)

p-Bromophenyl
magnesium bromide

Figure 2: Synthetic Context and Downstream Application

Click to download full resolution via product page
Quality Control & Impurity Profiling
When sourcing or synthesizing this material, watch for these common impurities:
e 4.4'-Dibromobenzophenone:
o Origin: Impurity in the Grignard reagent.

o Detection: MS shows M+ cluster at 338/340/342 (1:2:1 ratio). NMR lacks the upfield
amino-ring protons.

e 2-Aminobenzophenone (Debrominated):
o Origin: Hydrogenolysis during reduction steps (if applicable).
o Detection: MS Parent ion at 197 (no twin peak).

¢ Cyclized Quinazolines:
o Origin: Overheating during synthesis.

o Detection: Loss of C=0 peak in IR; appearance of C=N stretch.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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